Benzyl succinimido carbonate

Catalog No.
S662673
CAS No.
13139-17-8
M.F
C12H11NO5
M. Wt
249.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl succinimido carbonate

CAS Number

13139-17-8

Product Name

Benzyl succinimido carbonate

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(Benzyloxycarbonyloxy)succinimide;13139-17-8;cbz-onsu;cbz-osu;Z-OSu;benzyl(2,5-dioxopyrrolidin-1-yl)carbonate;N-(Benzyloxycarbonyloxy)-succinimide;BenzylN-succinimidylcarbonate;N-Carbobenzoxyoxysuccinimide;benzyl2,5-dioxopyrrolidin-1-ylcarbonate;(carbobenzoxy)succinimide;benzyloxycarbonylsuccinimide;O-Cbz-N-hydroxysuccinimide;benzyloxycarbonyl-oxysuccinimide;n-benzyloxycarbonyloxysuccinamide;n-benzyloxycarbonyloxysuccinimide;n-benzyloxycarbonyloxy-succinimide;1-{[(benzyloxy)carbonyl]oxy}pyrrolidin-2,5-dion;benzyloxycarbonyl-n-hydroxysuccinimide;na-(benzyloxycarbonyloxy)succinimide;MFCD00005513;BENZYLOXYCARBONYLN-SUCCINIMIDE;carbonicacidbenzylester2,5-dioxo-pyrrolidin-1-ylester;ST055865;2,5-dioxoazolidinyl(phenylmethoxy)formate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2

The exact mass of the compound N-(Benzyloxycarbonyloxy)succinimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl succinimido carbonate (CAS: 13139-17-8), also known as N-(Benzyloxycarbonyloxy)succinimide or Cbz-OSu, is a chemical reagent primarily used for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities. This function is critical in multi-step organic syntheses, particularly in peptide synthesis, to prevent unwanted side reactions at the amine group. Cbz-OSu is a stable, white crystalline solid with a melting point of 80-82 °C, which distinguishes it from other common Cbz-donating reagents in terms of handling and storage.

While other reagents like Benzyl chloroformate (Cbz-Cl) also introduce the Cbz group, they are not functionally interchangeable with Benzyl succinimido carbonate from a procurement and process safety perspective. Cbz-Cl is a corrosive, moisture-sensitive, and thermally unstable liquid that decomposes to form toxic phosgene and HCl gases, requiring specialized handling and storage at 2–8 °C. In contrast, Cbz-OSu is a stable, non-lachrymatory solid that is significantly easier and safer to handle, store, and weigh, making it more suitable for reproducible, large-scale applications and workflows where operational safety and reagent stability are primary concerns. The choice between these reagents directly impacts laboratory safety protocols, equipment requirements, and the consistency of reaction outcomes.

Superior Physical State and Handling Safety Profile

Benzyl succinimido carbonate is a stable, crystalline solid with a melting point of 80-82 °C, which allows for straightforward storage, handling, and weighing under standard laboratory conditions. This contrasts sharply with the most common substitute, Benzyl chloroformate (Cbz-Cl), which is a corrosive, fuming liquid with a melting point near 0 °C. Furthermore, Cbz-Cl is a known lachrymator and is classified as a potential carcinogen, posing significant handling risks.

Evidence DimensionPhysical State & Handling Hazards
Target Compound DataStable white solid (M.P. 80-82 °C), not classified as a hazardous substance for transport.
Comparator Or BaselineBenzyl chloroformate: Corrosive, fuming liquid (M.P. ~0 °C), lachrymator, reacts with moisture, suspected carcinogen.
Quantified DifferenceQualitative but critical difference in physical state (solid vs. liquid) and hazard profile, eliminating the need for specialized liquid handling and stringent ventilation required for Cbz-Cl.
ConditionsStandard laboratory and process scale-up environments.

The solid form and lower hazard profile significantly reduce handling risks, simplify weighing and addition procedures, and improve operational safety, especially in process chemistry and automated synthesis.

Enhanced Thermal Stability and Shelf Life

Benzyl succinimido carbonate demonstrates high thermal stability, being a solid with a melting point of 80-82 °C and remaining stable under typical storage conditions. In contrast, Benzyl chloroformate is thermally labile and decomposes when heated, particularly above 100 °C, to produce highly toxic phosgene gas, benzyl chloride, and CO2. This instability necessitates refrigerated storage for Cbz-Cl and presents a significant safety hazard during reactions run at elevated temperatures or in the event of a thermal runaway.

Evidence DimensionThermal Decomposition Onset & Products
Target Compound DataThermally stable solid up to its melting point of 80-82 °C.
Comparator Or BaselineBenzyl chloroformate: Decomposes upon heating (e.g., >100 °C) to form toxic phosgene (COCl2) and other hazardous byproducts.
Quantified DifferenceAvoidance of highly toxic phosgene formation, a critical safety and procurement differentiator.
ConditionsStandard heating in synthesis and long-term ambient storage.

Superior thermal stability ensures longer shelf life, reduces the need for specialized cold-chain logistics, and critically, eliminates the risk of generating highly toxic phosgene gas, making it a safer choice for both storage and synthesis.

Simplified Workup and Cleaner Reaction Profile

The use of Benzyl succinimido carbonate for Cbz protection generates N-hydroxysuccinimide (HOSu) as a primary byproduct. HOSu is a non-toxic, water-soluble solid that is easily removed during standard aqueous workup procedures. Conversely, reactions with Benzyl chloroformate generate stoichiometric amounts of hydrochloric acid (HCl), which must be scavenged by a base (e.g., NaOH, Na2CO3). This complicates the purification process, especially for acid-sensitive substrates, and adds an extra reagent and salt byproduct that must be removed, increasing process mass intensity.

Evidence DimensionReaction Byproduct Profile
Target Compound DataGenerates water-soluble N-hydroxysuccinimide (HOSu).
Comparator Or BaselineBenzyl chloroformate: Generates corrosive hydrochloric acid (HCl), requiring a base scavenger and producing salt waste.
Quantified DifferenceEliminates one reagent (base) and one salt byproduct, simplifying purification to a simple aqueous wash.
ConditionsStandard Schotten-Baumann conditions for N-protection of amines/amino acids.

A cleaner reaction with a water-soluble byproduct simplifies purification, reduces waste, saves time, and improves reproducibility, making it highly advantageous for high-throughput synthesis and large-scale manufacturing.

Process Chemistry & Scale-Up Campaigns

For multi-kilogram scale-up syntheses, the superior thermal stability, solid-state handling, and reduced hazardous byproduct profile make Cbz-OSu a preferred reagent. It mitigates the significant safety risks and specialized handling infrastructure associated with liquid Cbz-Cl, such as its thermal decomposition to phosgene and its corrosive nature.

Synthesis of Acid-Sensitive Peptides and Molecules

When protecting amines on substrates containing acid-labile functional groups, Cbz-OSu is the indicated choice. The reaction avoids the generation of HCl, thereby eliminating the need for a strong base scavenger which could otherwise cause unwanted side reactions or degradation of the target molecule.

High-Throughput and Automated Synthesis Platforms

The properties of Cbz-OSu as a weighable, stable solid make it highly compatible with automated and high-throughput synthesis workflows. Its predictable reactivity and the simple, aqueous workup streamline parallel synthesis and purification processes, improving overall efficiency and reproducibility compared to using a moisture-sensitive liquid reagent.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

249.06372245 Da

Monoisotopic Mass

249.06372245 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 11 companies with hazard statement code(s):;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13139-17-8

Wikipedia

N-(Benzyloxycarbonyloxy)succinimide

Dates

Last modified: 08-15-2023

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